molecular formula C10H7NO2S B6366343 4-(5-Hydroxypyridin-3-yl)thiophene-2-carbaldehyde CAS No. 1261956-84-6

4-(5-Hydroxypyridin-3-yl)thiophene-2-carbaldehyde

Cat. No.: B6366343
CAS No.: 1261956-84-6
M. Wt: 205.23 g/mol
InChI Key: XJTQGWFAEARQOA-UHFFFAOYSA-N
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Description

4-(5-Hydroxypyridin-3-yl)thiophene-2-carbaldehyde is a heterocyclic compound that combines a thiophene ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Hydroxypyridin-3-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Hydroxypyridin-3-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone.

    Reduction: The aldehyde group on the thiophene ring can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophiles like bromine or chlorine can be used in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-(5-Oxopyridin-3-yl)thiophene-2-carbaldehyde.

    Reduction: 4-(5-Hydroxypyridin-3-yl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

4-(5-Hydroxypyridin-3-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Hydroxypyridin-3-yl)thiophene-2-carbaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with various molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity and biological activity.

    5-Hydroxypyridine-3-carbaldehyde:

Uniqueness: 4-(5-Hydroxypyridin-3-yl)thiophene-2-carbaldehyde is unique due to the presence of both a thiophene and a pyridine ring, which confer a combination of properties from both heterocycles. This dual functionality makes it a valuable compound for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

4-(5-hydroxypyridin-3-yl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-5-10-2-8(6-14-10)7-1-9(13)4-11-3-7/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTQGWFAEARQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682679
Record name 4-(5-Hydroxypyridin-3-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-84-6
Record name 4-(5-Hydroxypyridin-3-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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